molecular formula C13H9BrF2O B6320547 SALOR-INT L480401-1EA CAS No. 834884-91-2

SALOR-INT L480401-1EA

Cat. No.: B6320547
CAS No.: 834884-91-2
M. Wt: 299.11 g/mol
InChI Key: KXIVWTHAPXBXES-UHFFFAOYSA-N
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Description

SALOR-INT L480401-1EA, also known by its chemical name 4-((2-Bromobenzyl)oxy)-1,2-difluorobenzene, is a compound with the molecular formula C13H9BrF2O and a molecular weight of 299.11 . This compound is characterized by the presence of bromine, fluorine, and benzene rings in its structure, making it a versatile molecule for various chemical applications.

Mechanism of Action

The mechanism of action would depend on the specific context in which the compound is used. For instance, in the context of cancer treatment, similar compounds have been shown to sensitize cancer cells to low-dose treatment with the PARP inhibitor, olaparib .

Safety and Hazards

The safety and hazards associated with this compound would likely be determined through safety data sheets. For similar compounds, hazards may include acute toxicity, skin irritation, and environmental hazards .

Preparation Methods

The synthesis of SALOR-INT L480401-1EA involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-bromobenzyl alcohol with 1,2-difluorobenzene under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the product, which is then purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

SALOR-INT L480401-1EA undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The benzyl group in the compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group may yield benzaldehyde, while substitution of the bromine atom may result in the formation of various substituted benzene derivatives .

Scientific Research Applications

SALOR-INT L480401-1EA has a wide range of scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules

    Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorine atoms make it suitable for use in fluorine-19 nuclear magnetic resonance spectroscopy.

    Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile building block for drug design.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

SALOR-INT L480401-1EA can be compared with other similar compounds, such as:

    4-((2-Chlorobenzyl)oxy)-1,2-difluorobenzene: This compound is similar in structure but contains a chlorine atom instead of bromine. The presence of chlorine can affect the compound’s reactivity and binding affinity.

    4-((2-Methylbenzyl)oxy)-1,2-difluorobenzene: This compound has a methyl group instead of bromine. The methyl group can influence the compound’s chemical properties and interactions.

    4-((2-Nitrobenzyl)oxy)-1,2-difluorobenzene:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

4-[(2-bromophenyl)methoxy]-1,2-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIVWTHAPXBXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-91-2
Record name 4-((2-BROMOBENZYL)OXY)-1,2-DIFLUOROBENZENE
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